molecular formula C17H16N4O4S2 B2924555 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-nitrothiophene-2-carboxylate CAS No. 941995-19-3

2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-nitrothiophene-2-carboxylate

Cat. No.: B2924555
CAS No.: 941995-19-3
M. Wt: 404.46
InChI Key: FLQOIZRDVJHEHV-UHFFFAOYSA-N
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Description

2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-nitrothiophene-2-carboxylate is a synthetic hybrid compound designed for advanced pharmacological and chemical research. It incorporates two pharmaceutically significant motifs: a 2-(4-methylpiperazin-1-yl)benzothiazole scaffold and a 5-nitrothiophene-2-carboxylate ester. The 2-aminobenzothiazole core is a privileged structure in medicinal chemistry, known to confer a wide spectrum of biological activities, including antitumor, antimicrobial, antiviral, and anticonvulsant properties . Furthermore, the 4-methylpiperazine substituent is a common pharmacophore that can enhance solubility and influence interaction with biological targets . The 5-nitrothiophene moiety is another versatile heterocycle frequently explored in drug discovery, with derivatives being investigated as inhibitors for various enzymes, including cysteine proteases and deubiquitylating enzymes (DUBs) . The specific molecular hybridization strategy employed in this compound makes it a valuable candidate for researchers screening new therapeutic agents, particularly in oncology and infectious disease. It is also a useful chemical intermediate for further synthetic elaboration into more complex molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care, referring to the associated safety data sheet for detailed hazard information.

Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 5-nitrothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S2/c1-19-6-8-20(9-7-19)17-18-12-3-2-11(10-14(12)27-17)25-16(22)13-4-5-15(26-13)21(23)24/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQOIZRDVJHEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-nitrothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent. The piperazine ring is introduced via nucleophilic substitution reactions, often using 4-methylpiperazine as a starting material. The nitrothiophene moiety is typically synthesized through nitration of thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-nitrothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-aminothiophene-2-carboxylate.

Scientific Research Applications

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide is a complex organic compound that is of interest in scientific research.

Overview

  • CAS Number The CAS number for N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide is 1210014-49-5.
  • Molecular Formula The molecular formula is C20H19N5OS2 and its molar mass is 409.52776 g/mol. However, another source gives the molecular formula as C17H18N4OS2 with a molecular weight of 358.5 g/mol.
  • IUPAC Name The IUPAC name is N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide.

Preparation Methods

  • Synthetic Routes Synthesis typically involves multiple steps, including the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product.
  • Industrial Production Industrial production involves similar synthetic routes optimized for large-scale production, potentially utilizing automated reactors and quality control measures.

Chemical Reactions

  • Types of Reactions N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide can undergo oxidation, reduction, and substitution reactions.
  • Reagents and Conditions Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions, with controlled temperatures and pH levels.
  • Major Products Oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

  • Chemistry It serves as a building block in synthesizing complex molecules.
  • Biology It is studied for interactions with biological macromolecules.
  • Medicine It has demonstrated potential as an anti-inflammatory and anticancer agent in preliminary studies.
  • Industry It is used in developing new materials with specific electronic properties.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, such as inhibiting cyclooxygenase (COX) enzymes, which play a role in inflammation.

Antimicrobial Activity

Benzothiazole derivatives, including N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide, have demonstrated efficacy against various bacterial strains, making them candidates for antibacterial agents. The compound inhibits bacterial cell wall synthesis, contributing to its antibacterial properties.

Anticancer Activity

This compound exhibits cytotoxic effects on several cancer cell lines:

Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)0.65
HeLa (Cervical Cancer)2.41
PANC-1 (Pancreatic Cancer)1.5

Other Biological Activities

Mechanism of Action

The mechanism by which 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-nitrothiophene-2-carboxylate exerts its effects is not well-documented. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through binding to active sites or allosteric sites. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylpiperazin-1-yl)-1,3-benzothiazole: Lacks the nitrothiophene moiety, which may result in different chemical reactivity and biological activity.

    5-nitrothiophene-2-carboxylate: Lacks the benzothiazole and piperazine rings, which may affect its overall properties and applications.

Uniqueness

The combination of the benzothiazole, piperazine, and nitrothiophene moieties in 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-nitrothiophene-2-carboxylate provides a unique set of properties that can be exploited in various scientific and industrial applications. Its structural complexity allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-nitrothiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its synthesis, biological properties, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound's molecular formula is C12H16N4SC_{12}H_{16}N_{4}S, and it features a complex structure that includes a benzothiazole core, a piperazine moiety, and a nitrothiophene derivative. The structural representation can be summarized as follows:

  • Molecular Weight : 248.35 g/mol
  • CAS Number : 1275171-77-1
  • SMILES Notation : CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)N

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with piperazine fragments using various coupling agents such as N,N’-carbonyldiimidazole (CDI). This method allows for the formation of the desired compound while maintaining structural integrity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole and piperazine exhibit significant antimicrobial properties. For example, compounds synthesized from similar structures have shown moderate to excellent activity against a range of bacterial strains. In vitro tests indicated that many derivatives demonstrated effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundActivity Against S. aureusActivity Against E. coli
5aModerateGood
5bGoodModerate
5kExcellentModerate

Anticancer Potential

The compound also exhibits promising anticancer activity. Research indicates that similar benzothiazole derivatives can inhibit specific kinases involved in cancer progression. For instance, studies on related compounds have shown their ability to selectively inhibit Src family kinases (SFKs), which play crucial roles in tumor growth and metastasis .

Case Studies

  • Study on Antibacterial Efficacy : A study published in the Journal of Korean Chemical Society reported the synthesis of various benzothiazole-piperazine derivatives, including the target compound. The results highlighted that most compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
  • Anticancer Activity Assessment : In another investigation focused on kinase inhibition, compounds structurally similar to our target were evaluated for their ability to inhibit cancer cell proliferation in vitro. The results indicated a dose-dependent response, with certain derivatives achieving IC50 values in the low micromolar range .

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